molecular formula C17H16N4O5S B2412328 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzenesulfonamide CAS No. 301314-57-8

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzenesulfonamide

Cat. No. B2412328
M. Wt: 388.4
InChI Key: JBFWEZSOVJMTCW-UHFFFAOYSA-N
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Description

The compound “N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzenesulfonamide” is a complex organic molecule. The 2,3-dihydro-1H-pyrazole ring in the compound is nearly planar and forms dihedral angles with the benzene and phenyl rings .


Synthesis Analysis

The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The reaction was heated at 50 °C and stirred for 3 hours, yielding an orange solution .


Molecular Structure Analysis

The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring .


Chemical Reactions Analysis

The compound was prepared by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . The reaction was heated at 50 °C and stirred for 3 hours .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 277.35 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The topological polar surface area of the compound is 106 Ų .

Scientific Research Applications

Corrosion Inhibition

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzenesulfonamide and its related compounds have been studied for their corrosion inhibition efficiency. For instance, Tawfik (2015) found that similar cationic Schiff surfactants are excellent inhibitors against carbon steel corrosion in hydrochloric acid, exhibiting adsorption that obeys the Langmuir isotherm and acting as mixed-type inhibitors (Tawfik, 2015).

Spectroscopic and Structural Characterisation

Arslan, Kazak, and Aydın (2015) conducted spectroscopic and structural characterization of compounds related to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzenesulfonamide. Their study included NMR, infrared spectroscopy, and X-ray diffraction techniques, offering insights into the molecular geometries and vibrational frequencies of these compounds (Arslan, Kazak, & Aydın, 2015).

Antimicrobial Activities

Sojitra et al. (2016) explored the synthesis and antimicrobial activities of derivatives related to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzenesulfonamide. They found these compounds to display excellent to moderate activities against bacterial strains, indicating potential applications in antimicrobial therapies (Sojitra et al., 2016).

Synthesis in Heterocyclic Chemistry

Fadda et al. (2012) utilized a derivative of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzenesulfonamide in the synthesis of various heterocyclic compounds, demonstrating its utility in the field of heterocyclic chemistry and potential in synthesizing pharmacologically active compounds (Fadda et al., 2012).

Anti-Bacterial and Anti-Cancer Activities

Asiri and Khan (2010) synthesized Schiff bases containing 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, a related structure, and evaluated their antibacterial activities. They found some of these compounds to exhibit moderate to good antibacterial activity (Asiri & Khan, 2010). Additionally, Ghorab, El-Gazzar, and Alsaid (2014) investigated the anti-breast cancer activity of new 4-Aminoantipyrine-Based Heterocycles, indicating potential applications in cancer treatment (Ghorab, El-Gazzar, & Alsaid, 2014).

properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S/c1-12-16(17(22)20(19(12)2)13-7-4-3-5-8-13)18-27(25,26)15-10-6-9-14(11-15)21(23)24/h3-11,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFWEZSOVJMTCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzenesulfonamide

Citations

For This Compound
2
Citations
A Chitradevi, S Athimoolam, B Sridhar… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title salt, C11H14N3O+· C7H5O3−, the phenyl ring of the cation is oriented at an angle of 67.0 (1)° with respect to the five-membered pyrazolone ring. The carboxylate plane of the anion is twisted out from the plane of the aromatic ring at an angle of 13.7 (3)°. In the crystal, the cations form hydrogen-bonded dimers with an R22 (10) ring motif. The salicylate anion has an intramolecular O—H⋯ O hydrogen bond.
Number of citations: 10 scripts.iucr.org
HK Fun, CK Quah, PS Nayak, B Narayana… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C20H21N3O2S, the 2, 3-dihydro-1H-pyrazole ring is nearly planar (rms deviation= 0.023 Å) and forms dihedral angles of 16.96 (6) and 38.93 (6)° with the benzene and phenyl rings, respectively. The dihedral angle between the benzene and phenyl rings is 55.54 (6)°. The molecular conformation is consolidated by an intramolecular C—H⋯ O hydrogen bond, which forms an S (6) ring. In the crystal, inversion dimers linked by pairs of N—H⋯ Op (p= pyrazole) hydrogen bonds generate R22 (10) loops. The dimers are …
Number of citations: 10 scripts.iucr.org

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